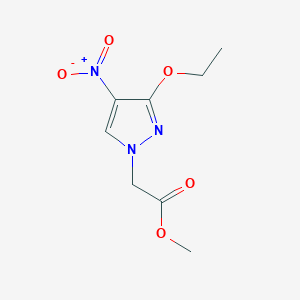

methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxy group, a nitro group, and a methyl ester group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products Formed

Reduction: 3-amino-4-nitro-1H-pyrazol-1-yl)acetate.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: 3-ethoxy-4-nitro-1H-pyrazole-1-acetic acid.

Scientific Research Applications

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is primarily related to its ability to interact with biological targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active pyrazole moiety, which can then interact with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Methyl (3-ethoxy-4-amino-1H-pyrazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.

Ethyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl (3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a pyrazole derivative characterized by a nitro group at position 4 and an ethoxy group at position 3 of the pyrazole ring. The molecular formula is C8H11N3O5 with a molecular weight of 229.19 g/mol .

Synthesis

The synthesis typically involves:

- Formation of the Pyrazole Ring : Ethyl acetoacetate reacts with hydrazine hydrate.

- Nitration : The resulting intermediate is nitrated using nitric acid.

- Esterification : The final product is obtained by esterification with methanol in the presence of an acid catalyst .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro evaluations showed effective inhibition against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating strong antibacterial potential .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further investigation in treating inflammatory diseases .

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. The compound's ability to disrupt microtubule assembly at concentrations around 20 µM suggests potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its functional groups:

- Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components.

- Ester Group : Hydrolyzes to release the active pyrazole moiety, which can bind to specific molecular targets involved in various biological processes .

Comparative Analysis

To understand the uniqueness and efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (3-Ethoxy-4-Amino-1H-Pyrazol-1-Yl)Acetate | Similar structure with an amino group | Antimicrobial |

| Ethyl (3-Ethoxy-4-Nitro-1H-Pyrazol-1-Yl)Acetate | Ethyl instead of methyl ester | Moderate antimicrobial |

| Methyl (3-Methoxy-4-Nitro-1H-Pyrazol-1-Yl)Acetate | Methoxy group instead of ethoxy | Variable activity |

Case Studies

Several studies have highlighted the compound's potential:

- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives, including this compound, demonstrating significant antimicrobial effects against a range of pathogens .

- Anticancer Studies : Another research focused on its effects on breast cancer cells, revealing that it could enhance caspase activity and induce morphological changes indicative of apoptosis .

Properties

IUPAC Name |

methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDYERKGXUNVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.